(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Description
Molecular Structure and Stereochemical Configuration
The molecular structure of this compound is characterized by a five-membered carbon ring containing one double bond between the 2 and 3 positions, with substituents at the 1 and 4 positions. The compound possesses the molecular formula C₆H₉NO₂ and exhibits a molecular weight of 127.14 g/mol. The stereochemical designation (1R,4R) indicates the absolute configuration at both chiral centers, where the carboxylic acid group at position 1 and the amino group at position 4 adopt specific spatial orientations that distinguish this isomer from other possible configurations.
The three-dimensional arrangement of atoms in this molecule creates a rigid framework that significantly influences its chemical behavior and biological activity. The double bond in the ring system introduces planarity to that portion of the molecule while maintaining the tetrahedral geometry around the saturated carbon centers. This structural constraint is particularly important because it limits conformational flexibility and creates a well-defined spatial relationship between the amino and carboxylic acid functional groups.
The stereochemical configuration can be described using the SMILES notation: C1=CC@@HN, which clearly indicates the stereochemical relationships at the chiral centers. The InChI representation provides additional structural detail: InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1, confirming the specific stereochemical assignments. This precise stereochemical definition is crucial for understanding the compound's reactivity and potential applications in asymmetric synthesis.
Physicochemical Properties and Characterization
The physicochemical properties of this compound reflect the dual nature of its functional groups and the constraints imposed by the cyclopentene ring system. The compound exhibits specific characteristics that distinguish it from other stereoisomers and related structures. Based on computational analysis, the compound demonstrates a topological polar surface area of 63.32 Ų, indicating significant polar character due to the presence of both amino and carboxylic acid groups. The calculated logarithm of the partition coefficient (LogP) value of -0.0256 suggests moderate hydrophilicity, which influences its solubility characteristics and biological membrane permeability.
The molecular structure contains two hydrogen bond acceptors and two hydrogen bond donors, reflecting the capacity of both the amino and carboxylic acid groups to participate in hydrogen bonding interactions. This hydrogen bonding capability significantly influences the compound's crystallization behavior, solubility patterns, and intermolecular interactions in various solvents. The presence of only one rotatable bond in the molecule, corresponding to the carboxylic acid group, indicates a relatively rigid structure that maintains consistent conformational characteristics across different environments.
Analytical characterization of the compound typically employs various spectroscopic and chromatographic techniques to confirm identity and purity. High-performance liquid chromatography analysis is commonly used to assess purity levels, with commercial preparations typically achieving 95-98% purity. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while mass spectrometry offers precise molecular weight determination. The compound's crystalline nature facilitates X-ray crystallographic analysis when high-purity samples are available, providing definitive confirmation of the three-dimensional structure and absolute stereochemistry.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₆H₉NO₂ | Elemental Analysis |
| Molecular Weight | 127.14 g/mol | Mass Spectrometry |
| Topological Polar Surface Area | 63.32 Ų | Computational |
| LogP | -0.0256 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Hydrogen Bond Donors | 2 | Computational |
| Rotatable Bonds | 1 | Computational |
| Purity (typical) | 95-98% | High-Performance Liquid Chromatography |
Nomenclature and Classification Systems
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds with multiple functional groups and defined stereochemistry. The compound is systematically named as (1R,4R)-4-amino-2-cyclopentene-1-carboxylic acid, which clearly indicates the position of substituents and the stereochemical configuration at each chiral center. Alternative nomenclature systems refer to this compound as trans-4-aminocyclopent-2-enecarboxylic acid, emphasizing the relative stereochemical relationship between the substituents.
The Chemical Abstracts Service has assigned the compound the registry number 102579-71-5, which serves as a unique identifier for this specific stereoisomer. This CAS number distinguishes the (1R,4R) configuration from other stereoisomers of the same base structure, which possess different CAS numbers reflecting their distinct three-dimensional arrangements. The compound is also catalogued in various chemical databases under multiple synonyms, including trans-4-amino-2-cyclopentenecarboxylic acid and (1R,4R)-4-aminocyclopent-2-enecarboxylic acid.
Classification systems place this compound within several overlapping categories based on its structural features and functional groups. From a functional group perspective, it is classified as an amino acid derivative due to the presence of both amino and carboxylic acid groups within the same molecule. The cyclopentene ring system places it within the category of alicyclic compounds, specifically those containing unsaturated five-membered rings. The stereochemical complexity further classifies it as a chiral molecule with defined absolute configuration, making it relevant for studies in asymmetric chemistry and stereoselectivity.
The compound's classification extends to its role in various application areas. In pharmaceutical chemistry, it is recognized as a potential drug intermediate and building block for more complex therapeutic molecules. In organic synthesis, it serves as a versatile starting material for creating structurally related compounds through various chemical transformations. The rigid conformational characteristics imposed by the cyclopentene ring make it particularly valuable for investigating structure-activity relationships in medicinal chemistry applications.
Historical Development in Cyclopentene Chemistry
The historical development of cyclopentene chemistry provides important context for understanding the significance of this compound within this broader field. Cyclopentene itself was first prepared by Carl Gärtner in 1893 through the treatment of iodocyclopentane with potassium hydroxide, establishing the foundation for subsequent investigations into cyclopentene derivatives. Gärtner originally named the compound pentamethenylene, reflecting the early understanding of cyclic hydrocarbon structures and nomenclature conventions of that era.
The industrial production of cyclopentene became established through steam cracking of naphtha, providing a readily available starting material for the synthesis of more complex cyclopentene derivatives. This industrial availability facilitated research into functionalized cyclopentene compounds, including those containing amino and carboxylic acid substituents. The development of efficient synthetic methods for introducing functional groups onto the cyclopentene framework opened new possibilities for creating specialized molecules with defined stereochemistry.
The evolution of asymmetric synthesis methodologies during the latter half of the twentieth century significantly advanced the ability to prepare specific stereoisomers of cyclopentene amino acids. These developments were crucial for accessing compounds like this compound with defined absolute configuration. Early synthetic approaches often produced mixtures of stereoisomers that required separation, but advances in stereoselective synthesis enabled direct preparation of individual isomers.
The recognition of cyclopentene amino acids as valuable pharmaceutical intermediates drove continued research into their synthesis and applications. The rigid conformational characteristics of these compounds, combined with their amino acid functionality, made them attractive targets for drug development programs. Historical studies demonstrated that the constrained nature of cyclopentene amino acids could enhance selectivity for specific biological targets compared to more flexible linear amino acids. This understanding contributed to the current interest in this compound as a building block for pharmaceutical development and as a tool for investigating structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHZFWYUPZZKL-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@@H]1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168471-40-7 | |
| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Salt Formation with Chiral Amines
A composition containing both cis and trans isomers is treated with a chiral amine, such as (R)-1-phenylethylamine, in a solvent system (e.g., isopropanol/ethanol). The trans isomer forms a soluble salt, while the cis isomer precipitates due to lower solubility. This step achieves an initial diastereomeric excess (d.e.) of 80–85% for the trans isomer.
Acidification and Isolation
The supernatant containing the trans-amine salt is acidified with hydrochloric or phosphoric acid to regenerate the free carboxylic acid. Subsequent filtration and washing yield the trans isomer with minimal cis contamination.
Recrystallization for Enhanced Purity
Recrystallization from toluene or ethyl acetate/heptane mixtures further elevates the d.e. to ≥98%. For example, Ambeed’s protocol using ethyl acetate and heptane achieved 92% yield with a melting point of 153–155°C.
Table 1: Comparative Salt Resolution Conditions
| Amine Used | Solvent System | Initial d.e. | Final d.e. | Yield |
|---|---|---|---|---|
| (R)-1-Phenylethylamine | Isopropanol/Ethanol | 85% | 98% | 92% |
| Triethylamine | Dichloromethane | 80% | 95% | 89% |
Two-Step Synthesis from 2-Azabicyclo[2.2.1]Hept-5-en-3-one
A foundational synthesis route, described by ChemicalBook, involves hydrolyzing 2-azabicyclo[2.2.1]hept-5-en-3-one to generate methyl 4-aminocyclopent-2-ene-1-carboxylate, followed by Boc protection and hydrolysis:
Step 1: Methyl Ester Formation
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (200 g) is treated with thionyl chloride in methanol at 5°C, yielding methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride (99% yield).
Step 2: Boc Protection and Hydrolysis
The hydrochloride is neutralized with triethylamine in dichloromethane and reacted with di-tert-butyl dicarbonate to install the Boc group. Acidic hydrolysis with 1M KHSO₄ removes the methyl ester, producing the Boc-protected carboxylic acid (98% yield).
Key Insight : Enzymatic resolution using lipases (e.g., Candida rugosa) was explored but deemed less efficient than chemical resolution, achieving <70% d.e. for the trans isomer.
Catalytic Hydrogenation for Stereochemical Control
Ambeed’s protocols highlight the use of palladium catalysts to reduce double bonds in intermediates while preserving stereochemistry:
Hydrogenation of Boc-Protected Intermediate
(1S,4R)-4-(tert-Butoxycarbonylamino)cyclopent-2-enecarboxylic acid (8.0 g) is hydrogenated with 5% Pd/C in ethyl acetate under 2 atm H₂. This step saturates the cyclopentene ring without epimerization, yielding (3S,1R)-3-N-Boc-aminocyclopentane-1-carboxylic acid (quantitative yield).
Borane Reduction for Hydroxymethyl Derivatives
Treatment with BH₃-THF reduces the carboxylic acid to a hydroxymethyl group, enabling further functionalization. Sodium hydroxide quench and crystallization from toluene/hexane yield (1R-cis)-[4-(hydroxymethyl)-2-cyclopentene-1-yl]carbamic acid tert-butyl ester (51% yield).
Alternative Chemical Resolution via Intramolecular Condensation
LookChem’s method bypasses enzymatic steps by employing intramolecular condensation:
Hydrolysis of Racemic Methyl Ester
Racemic methyl 4-aminocyclopent-2-ene-1-carboxylate is hydrolyzed with aqueous HCl (2M) at 80°C, yielding 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride (95% yield).
Cyclization to 2-Azabicyclo[2.2.1]Hept-5-en-3-one
The hydrochloride undergoes condensation in 1,4-dioxane with di-tert-butyl dicarbonate, forming the bicyclic lactam. Silica gel chromatography purifies the product (50% yield over two steps).
Critical Analysis of Methodologies
Scalability and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions: (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel drugs targeting specific diseases. For instance, it has been utilized in synthesizing potent reverse transcriptase inhibitors like abacavir, which is essential in HIV treatment .
Case Study: Synthesis of Abacavir
- Background: Abacavir is a nucleoside reverse transcriptase inhibitor used in HIV treatment.
- Process: The synthesis involves using (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid as a chiral building block, enhancing the efficiency and selectivity of the drug synthesis process .
Peptide Synthesis
Importance in Therapeutic Agents:
This compound is integral to peptide synthesis, which is crucial for developing therapeutic agents and vaccines. Its ability to form stable peptide bonds makes it valuable in drug design .
Case Study: Peptide Development
- Application: Researchers have employed this compound to create peptides that mimic natural proteins, potentially leading to new treatments for various diseases.
Biochemical Research
Studying Enzyme Interactions:
The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. This research provides insights into biological processes and identifies potential therapeutic targets .
Case Study: Enzyme Activity Modulation
- Research Focus: Studies have shown that this compound can modulate enzyme activity, influencing metabolic pathways related to drug metabolism.
Material Science
Applications in Polymer Development:
In material science, this compound contributes to creating specialized polymers and materials. Its unique chemical properties allow for advancements in coatings and drug delivery systems .
Case Study: Drug Delivery Systems
- Development: Researchers have explored using this compound in developing smart drug delivery systems that release therapeutic agents in response to specific stimuli.
Organic Synthesis
Building Block for Complex Structures:
As a versatile building block in organic chemistry, this compound enables chemists to construct complex molecular architectures with improved yields and selectivity.
Case Study: Synthesis of Cycloalkenes
- Application: The compound has been used to synthesize various cycloalkenes through selective reactions, showcasing its utility in organic synthesis.
Data Table: Applications Overview
| Application Area | Key Uses | Notable Case Studies |
|---|---|---|
| Pharmaceutical | Drug synthesis intermediates | Abacavir synthesis |
| Peptide Synthesis | Therapeutic agent development | Peptides mimicking natural proteins |
| Biochemical Research | Enzyme interaction studies | Modulation of metabolic pathways |
| Material Science | Polymer and material development | Smart drug delivery systems |
| Organic Synthesis | Building block for complex structures | Synthesis of cycloalkenes |
Mechanism of Action
The mechanism of action of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of E1 activating enzymes, which play a critical role in regulating cell proliferation. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Stereoisomers and Their Pharmacological Profiles
The stereochemistry of cyclopentene-based amino acids significantly influences their biological activity. Below is a comparative analysis:
Key Findings :
- The (1R,4S) isomer demonstrates exceptional potency at GABA receptors, while the (1S,4R) isomer selectively inhibits GABA reuptake .
- Saturation of the cyclopentene ring (removing the double bond) enhances GABAergic activity, suggesting that planarity of the ring may reduce receptor binding efficiency .
Functional Derivatives and Prodrugs
Several Boc-protected and salt forms of the compound have been synthesized to improve stability or bioavailability:
Biological Activity
(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is a cyclic amino acid with significant biological activity, driven by its unique stereochemistry and functional groups. This compound is of interest in medicinal chemistry and biological research due to its potential interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The chemical formula of this compound is C₆H₉NO₂. Its structure features a five-membered ring containing an amino group and a carboxylic acid group, which are crucial for its biological interactions. The specific stereochemistry of the compound influences its biological properties, making it a valuable scaffold in drug design.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors to influence signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, making it a candidate for further investigation in antiviral drug development.
- Enzyme Modulation : The compound has been identified as a modulator of enzymatic activity, which could have implications for metabolic regulation .
- Potential Therapeutic Applications : Its unique structure allows for the synthesis of derivatives that may have therapeutic effects against various diseases, including cancer .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Enzymatic Activity Profiling
A study examined the compound's effect on adenylyl cyclase activity. The results indicated that specific derivatives of this compound could act as inhibitors, suggesting potential applications in regulating cellular signaling pathways related to cancer proliferation .
Study 2: Interaction with GABAA Receptors
Research into related compounds demonstrated that structural analogs could modulate GABAA receptor activity. This suggests that this compound might similarly affect neurotransmitter signaling pathways .
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral, Enzyme Modulator | Enzyme inhibition and receptor interaction |
| Piperine | GABAA Receptor Modulation | Potentiation of chloride currents |
| Thiazolidine Derivatives | Neuraminidase Inhibition | Enzyme inhibition |
Q & A
Q. Critical Factors :
- Temperature and Solvent : Lower temperatures (e.g., 2–8°C) minimize racemization during Boc-deprotection .
- Catalysts : Chiral catalysts or enzymes ensure enantiomeric purity, critical for bioactivity studies.
How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : 1H/13C NMR resolves cyclopentene ring protons and amino/carboxylic acid groups. For example, the InChI key (VTCHZFWYUPZZKL-UHNVWZDZSA-N) in PubChem data confirms stereochemistry .
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers like (1R,4R) vs. (1S,4S) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with retention times validated against standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
